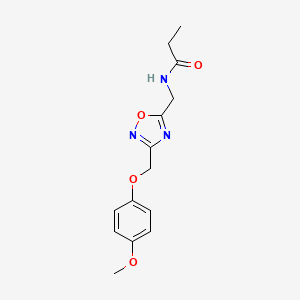
N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)propionamide is a useful research compound. Its molecular formula is C14H17N3O4 and its molecular weight is 291.307. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)propionamide is a complex organic compound that incorporates a 1,2,4-oxadiazole moiety, which is known for its diverse biological activities. This compound's structure suggests potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents targeting various diseases, including cancer and inflammatory conditions.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₉N₃O₄. The presence of the oxadiazole ring and methoxyphenoxy substituents is significant as these groups are often associated with enhanced biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₃O₄ |
| Molecular Weight | 341.36 g/mol |
| Structure | Chemical Structure |
The biological activity of compounds like this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The oxadiazole moiety can inhibit various enzymes involved in cancer progression and inflammation.
- Interaction with Nucleic Acids : The compound may bind selectively to DNA or RNA, interfering with replication or transcription processes.
- Modulation of Signaling Pathways : It may affect pathways involving growth factors and kinases that are crucial in cancer cell proliferation.
Anticancer Activity
Research indicates that 1,2,4-oxadiazole derivatives exhibit significant anticancer properties. Structural modifications on the oxadiazole scaffold have been shown to enhance cytotoxicity against various cancer cell lines.
Case Study: Anticancer Efficacy
In a study examining the effects of oxadiazole derivatives on different cancer cell lines (e.g., HeLa and MCF-7), it was found that certain modifications led to increased growth inhibition compared to standard chemotherapeutics. The mechanism was linked to the inhibition of telomerase activity and histone deacetylase (HDAC), which are critical for cancer cell survival and proliferation .
Anti-inflammatory Activity
The compound's potential anti-inflammatory effects are also noteworthy. The methoxyphenoxy group can enhance lipophilicity, allowing better membrane penetration and interaction with inflammatory mediators.
Research Findings:
A study demonstrated that derivatives with similar structures exhibited reduced levels of pro-inflammatory cytokines in vitro when tested on macrophage cell lines exposed to lipopolysaccharides (LPS). This suggests that this compound may modulate inflammatory responses effectively .
Pharmacological Potential
Given its structural features and preliminary biological activity data, this compound represents a promising candidate for further pharmacological evaluation. Its ability to target multiple pathways involved in disease processes positions it as a versatile therapeutic agent.
Propriétés
IUPAC Name |
N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-3-13(18)15-8-14-16-12(17-21-14)9-20-11-6-4-10(19-2)5-7-11/h4-7H,3,8-9H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZTCQJHJROGOGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=NC(=NO1)COC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














